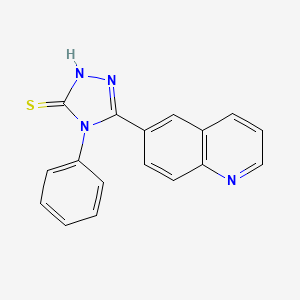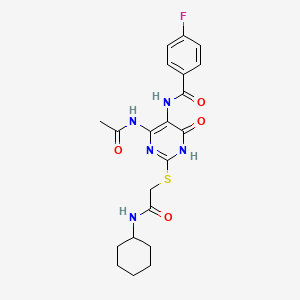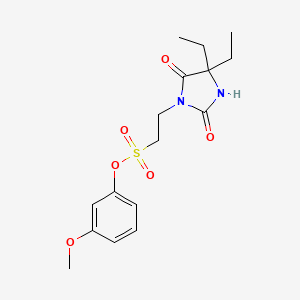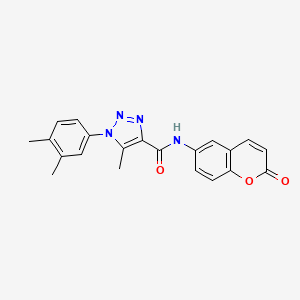![molecular formula C20H14ClNO5S2 B2565893 4-[6-(4-クロロフェニル)-1,1,3-トリオキソ-2H,3H-1λ<sup>6</sup>-チエノ[2,3-d][1,2]チアゾール-2-イル]ベンゾエートエチル CAS No. 1031577-98-6](/img/structure/B2565893.png)
4-[6-(4-クロロフェニル)-1,1,3-トリオキソ-2H,3H-1λ6-チエノ[2,3-d][1,2]チアゾール-2-イル]ベンゾエートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate is a useful research compound. Its molecular formula is C20H14ClNO5S2 and its molecular weight is 447.9. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チアゾール誘導体は、その抗菌特性について研究されています。これらの化合物は、細菌、真菌、その他の微生物に対して作用する可能性があります。 HMS3435K13の抗菌の可能性を調査することは、新しい薬剤や生物殺菌剤の開発に役立つ可能性があります .
- 一部のチアゾール誘導体は、抗炎症作用を示します。 研究者らは、関節炎、アレルギー、自己免疫疾患などの病気に関連する炎症を軽減する効果を研究してきました .
- チアゾールは、抗腫瘍剤として有望視されています。 HMS3435K13の細胞毒性と癌細胞への影響を調査することは、癌研究に貢献する可能性があります .
- 特定のチアゾール誘導体は、神経保護特性を有しています。これらの化合物は、神経細胞の損傷や変性を防ぐのに役立つ可能性があります。 HMS3435K13の神経健康への影響を調べることは、重要となる可能性があります .
- チアゾールは、その抗ウイルス特性について研究されています。 HMS3435K13が抗ウイルス効果を示すかどうかを理解することは、ウイルス感染の文脈で関連する可能性があります .
- 鎮痛剤は痛みを軽減する物質です。一部のチアゾール誘導体は、鎮痛作用を示しています。 HMS3435K13が鎮痛効果があるかどうかを調査することは、有益となる可能性があります .
抗菌活性
抗炎症特性
抗腫瘍および細胞毒性効果
神経保護の可能性
抗ウイルス活性
鎮痛特性
作用機序
Target of action
The compound belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of action
The mode of action of thiazoles can vary depending on their specific structure and the target they interact with. Some thiazoles act by inhibiting certain enzymes, while others might interact with cell membranes or DNA
Biochemical pathways
Thiazoles can affect various biochemical pathways depending on their specific targets. For example, some thiazoles have been found to inhibit the synthesis of certain proteins or disrupt cell membrane integrity
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Thiazoles, in general, are known to have good bioavailability and can be well absorbed and distributed in the body
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Thiazoles can have various effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or relieving pain
生化学分析
Biochemical Properties
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, it has been observed to bind with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
Ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxo-2H,3H-1lambda6-thieno[2,3-d][1,2]thiazol-2-yl]benzoate is an important determinant of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . Targeting signals and post-translational modifications play a key role in directing the compound to these compartments . The subcellular localization of the compound is essential for its therapeutic potential and mechanism of action .
特性
IUPAC Name |
ethyl 4-[6-(4-chlorophenyl)-1,1,3-trioxothieno[2,3-d][1,2]thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S2/c1-2-27-20(24)13-5-9-15(10-6-13)22-19(23)17-18(29(22,25)26)16(11-28-17)12-3-7-14(21)8-4-12/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBPHYDFNJLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(S2(=O)=O)C(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)





![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)
![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)